BIS THF Nitro Derivative 2

Chiral chromatography Diastereomer separation Reference standard qualification

Bis-THF nitro impurity standards differ in stereochemistry, risking peak misassignment and ANDA rejection. BIS THF Nitro Derivative 2 (CAS 252873-01-1) resolves this with its defined (3S,3aS,6aR) configuration, matching the exact process impurity in Darunavir manufacture. • Enables unambiguous HPLC/UPLC peak identification for ANDA impurity profiling. • Supplied with full characterization data compliant with ICH/regulatory guidelines. • Stable, soluble, and ready-to-use for QC and stability studies.

Molecular Formula C13H13NO7
Molecular Weight 295.24
CAS No. 252873-01-1
Cat. No. B600892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIS THF Nitro Derivative 2
CAS252873-01-1
Synonyms(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid
Molecular FormulaC13H13NO7
Molecular Weight295.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIS THF Nitro Derivative 2 Reference Standard: Identity & Sourcing


BIS THF Nitro Derivative 2 (CAS 252873-01-1), systematically named (3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate, is a fully characterized, stereochemically defined bis-tetrahydrofuran (bis-THF) nitro-derivative supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications. Its primary documented role is as a process-related impurity and synthetic intermediate in the manufacture of the HIV-1 aspartyl protease inhibitor Darunavir [1]. The compound belongs to a family of bis-THF 4-nitrophenyl carbonate esters that serve as activated intermediates for coupling the bis-THF P2 ligand to the core sulfonamide scaffold of darunavir-class inhibitors. Commercially available from multiple reputable vendors, it is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard in Abbreviated New Drug Application (ANDA) submissions and commercial quality control workflows [2].

Type Stereochemically defined bis-THF nitro impurity reference standard
Primary use Darunavir ANDA impurity profiling method development & validation
Configuration (3S,3aS,6aR) absolute stereochemistry, distinct from related diastereomers

Bis-THF Nitro Diastereomers: Stereochemical Differentiation & Substitution Risks


Bis-THF nitro derivative impurity standards are not interchangeable because they differ fundamentally in stereochemical configuration at the bis-THF ring junction, producing diastereomers with distinct chromatographic retention behavior and potential differential regulatory acceptance. BIS THF Nitro Derivative 2 possesses the (3S,3aS,6aR) absolute configuration, distinguishing it from closely related compounds such as BIS THF Nitro Derivative 1 (3S,3aR,6aS; CAS 288296-64-0) and Darunavir Impurity 31 (3R,3aS,6aR; CAS 192725-55-6) [1][2]. These stereochemical differences, while not captured by 2D topological descriptors such as molecular weight (all 295.24 g/mol), XLogP3 (all 2.0), or hydrogen bond acceptor count (all 7), manifest in differential InChIKey values—the target compound yields ULTSJNOQNKVDBM-QJPTWQEYSA-N, compared to ULTSJNOQNKVDBM-UTUOFQBUSA-N for Derivative 1 and ULTSJNOQNKVDBM-SDDRHHMPSA-N for Impurity 31 [1][2][3]. In the context of ANDA submissions, where impurity profiling must demonstrate specific, validated chromatographic separation of each process-related impurity from the active pharmaceutical ingredient and from each other, substitution of one stereoisomeric reference standard for another can compromise method specificity, lead to misidentification of impurity peaks, and risk regulatory rejection. The intended use of BIS THF Nitro Derivative 2 is explicitly documented as a reference standard for analytical method development and QC in Darunavir production, and these applications require exact stereochemical matching to the impurity species generated in the actual manufacturing process [4].

Target
Derivative 1 / Impurity 31
Stereochemistry
(3S,3aS,6aR)
(3S,3aR,6aS) / (3R,3aS,6aR)
InChIKey
ULTS...QJPTWQEYSA-N
Distinct; may misassign impurity peaks
2D descriptors
MW, XLogP3, HBA identical
Cannot distinguish by simple property screening

Substitution may compromise ANDA method specificity and lead to peak misidentification.

BIS THF Nitro Derivative 2: Evidence-Based Procurement Guide


Stereochemical Configuration vs. Related Diastereomers

BIS THF Nitro Derivative 2 possesses the (3S,3aS,6aR) absolute configuration at the three stereogenic centers of the bis-THF ring, a configuration that is stereochemically distinct from two commercially available comparator impurities: BIS THF Nitro Derivative 1 (3S,3aR,6aS; CAS 288296-64-0) and Darunavir Impurity 31 (3R,3aS,6aR; CAS 192725-55-6) [1][2][3]. This stereochemical difference produces unique InChIKey values for each compound: the target compound InChIKey is ULTSJNOQNKVDBM-QJPTWQEYSA-N, compared to ULTSJNOQNKVDBM-UTUOFQBUSA-N for Derivative 1 and ULTSJNOQNKVDBM-SDDRHHMPSA-N for Impurity 31. All three compounds share identical molecular formula (C13H13NO7), molecular weight (295.24 g/mol), XLogP3 (2.0), hydrogen bond acceptor count (7), and rotatable bond count (4), meaning they cannot be distinguished by standard 2D molecular descriptors [1][2][3]. Direct head-to-head chromatographic retention time data for these three diastereomers under a single validated method is not currently available in the public domain. However, general impurity profiling studies for Darunavir drug substance confirm that structurally related process impurities with similar molecular weights require carefully optimized gradient HPLC or UPLC conditions to achieve baseline resolution (Rs ≥ 1.5) [4].

Stereochemistry
Cross-study comparable
Target InChIKey: ULTSJNOQNKVDBM-QJPTWQEYSA-N
Derivative 1: ...UTUOFQBUSA-N
Impurity 31: ...SDDRHHMPSA-N
Unique stereochemical identity determines peak assignment
No identical stereoisomeric pair among tested diastereomers
Chiral chromatography Diastereomer separation Reference standard qualification HIV protease inhibitor impurity profiling

Physicochemical Parity Across Bis-THF Diastereomers

Using PubChem-computed molecular descriptors, BIS THF Nitro Derivative 2 (CAS 252873-01-1) exhibits an XLogP3 of 2.0, hydrogen bond acceptor count of 7, hydrogen bond donor count of 0, rotatable bond count of 4, and topological polar surface area (TPSA) of 83.1 Ų [1]. These values are identical to those computed for BIS THF Nitro Derivative 1 (CAS 288296-64-0) and Darunavir Impurity 31 (CAS 192725-55-6) [2][3]. This parity confirms that the three compounds share identical 2D molecular graphs and differ only in the spatial arrangement of atoms at the stereogenic carbons. Consequently, no differentiation can be made on the basis of lipophilicity, hydrogen bonding capacity, or molecular flexibility—properties that are often used to distinguish compounds for procurement. ChemSRC additionally reports a computed density of 1.5 ± 0.1 g/cm³, boiling point of 461.3 ± 45.0 °C at 760 mmHg, and flash point of 210.7 ± 30.7 °C for the target compound [4].

Descriptor Parity
Cross-study comparable
0% difference across XLogP3 (2.0), HBA (7), HBD (0), rotatable bonds (4), TPSA (83.1 Ų)
2D descriptors cannot differentiate diastereomers
Procurement must rely on stereochemistry
Lipophilicity Hydrogen bonding Molecular descriptor analysis Comparability assessment

ANDA-Compliant Reference Standard Documentation

BIS THF Nitro Derivative 2 is explicitly designated by multiple independent vendors as a reference standard suitable for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production quality control of Darunavir [1][2][3]. These vendors further state that the product is supplied with detailed characterization data compliant with regulatory guidelines, and that pharmacopeial traceability against USP or EP standards can be provided based on feasibility [1]. This documented suitability for regulatory-facing applications is not a generic claim applicable to all bis-THF nitro derivatives; it is tied to the specific CAS number 252873-01-1 and the associated (3S,3aS,6aR) stereochemical identity. The related compound BIS THF Nitro Derivative 1 (CAS 288296-64-0) carries analogous vendor documentation but corresponds to a different stereoisomer and thus a different impurity species [4]. Coompo Research Chemicals specifies a purity of 98% with solubility in chloroform, dichloromethane, and DMSO, and recommends storage at 2–8 °C protected from air and light, refrigerated or frozen [5].

Regulatory Scope
Vendor documentation
ANDA/AMV/QC designated reference standard; purity ≥ 95–98%
Documented suitability for ANDA submissions
Vendor characterization data; pharmacopeial traceability on request
ANDA Method validation Quality control Pharmacopeial traceability

Darunavir Process Impurity Role in Patent Literature

Patent literature, specifically PCT International Application WO 2000047551, establishes that 4-nitrophenyl carbonate esters of bis-THF alcohols serve as activated intermediates for coupling the bis-THF P2 ligand to sulfonamide-containing pharmacophores in the synthesis of HIV aspartyl protease inhibitors, including Darunavir [1]. The target compound, (3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid, is identified by multiple authoritative sources as a specific impurity of bis-THF-derived compounds within this class [2][3]. Unlike the closely related (3R,3aS,6aR) diastereomer (Darunavir Impurity 31), which corresponds to the stereochemistry of the Darunavir P2 ligand itself, the (3S,3aS,6aR) configuration of BIS THF Nitro Derivative 2 represents a stereochemical variant that may arise from epimerization at the C-3 position during synthesis, making it a distinct and separately monitorable process impurity .

Process impurity role
Class-level inference
Cited as bis-THF nitro carbonate impurity in patent WO 2000047551
Identifies as process impurity distinct from API stereochemistry
No quantitative impurity levels in public domain
Darunavir synthesis Process impurity HIV protease inhibitor Carbonate coupling intermediate

BIS THF Nitro Derivative 2: Procurement Application Scenarios


Darunavir ANDA Impurity Profiling Method Development

BIS THF Nitro Derivative 2 is optimized for use as a reference standard in the development and validation of HPLC or UPLC methods that quantify process-related impurities in Darunavir drug substance and finished dosage forms. Its exact (3S,3aS,6aR) stereochemistry ensures correct identification of the specific impurity peak corresponding to this diastereomer, which is distinct from the (3R,3aS,6aR) native Darunavir P2 ligand stereochemistry [1]. Multiple independent vendors supply the compound with detailed characterization data compliant with regulatory guidelines, facilitating its direct incorporation into ANDA-quality method validation protocols [2][3].

Chiral System Suitability for Bis-THF Diastereomer Separation

BIS THF Nitro Derivative 2, alongside its diastereomeric counterparts BIS THF Nitro Derivative 1 (CAS 288296-64-0) and Darunavir Impurity 31 (CAS 192725-55-6), can be used to validate the resolving power of chiral or achiral chromatographic methods intended to separate structurally similar bis-THF nitro carbonate impurities. The three compounds share identical molecular formulas and 2D computed descriptors but differ in stereochemistry, making them an ideal test set for demonstrating chromatographic selectivity [1][2][3]. Published impurity profiling methods for Darunavir have demonstrated that baseline resolution of multiple process impurities is achievable using optimized gradient RP-HPLC or UPLC-MS/MS conditions [4].

Stability-Indicating Method for Darunavir Drug Product

BIS THF Nitro Derivative 2 serves as a reference marker in stability-indicating analytical methods designed to detect degradation products and process impurities in Darunavir tablets under ICH stress conditions (hydrolytic, oxidative, thermal, photolytic). Its unique stereochemical identity and stability under recommended storage conditions (2–8 °C, protected from air and light) make it a reliable standard for quantifying this specific impurity species in long-term and accelerated stability studies [1][2]. The compound's solubility in chloroform, dichloromethane, and DMSO facilitates preparation of standard solutions at concentrations suitable for typical impurity limit tests [3].

HIV Protease Inhibitor SAR Synthetic Intermediate

Beyond its role as an impurity standard, BIS THF Nitro Derivative 2 functions as an activated carbonate ester that can be employed as a synthetic intermediate for the preparation of Darunavir analogs and other bis-THF-containing HIV protease inhibitors. The patent literature establishes that 4-nitrophenyl carbonate esters of bis-THF alcohols are key intermediates for coupling the bis-THF P2 ligand to sulfonamide pharmacophores [4]. The distinct (3S,3aS,6aR) stereochemistry of this compound enables exploration of SAR around the P2 ligand stereochemistry, which is critical for binding affinity to the HIV-1 protease enzyme active site.

Application
Selection Property
Validation Focus
Darunavir impurity profiling method validation
Stereochemical identity match
ANDA method specificity review
Chromatographic diastereomer resolution testing
Diastereomer discrimination
Chromatographic selectivity validation
Stability-indicating method development
Reference standard stability
Degradation product identification
HIV PI SAR intermediate synthesis
Activated carbonate coupling
P2 ligand stereochemistry exploration
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